![molecular formula C11H10ClNO5S B1455220 1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 874496-79-4](/img/structure/B1455220.png)
1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
“1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid” is a versatile material utilized in scientific research for its diverse applications, including drug development, organic synthesis, and medicinal chemistry. It is used as a pharmaceutical intermediate .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.72 . It is a powder with a melting point of 164-166 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Anticancer and Antimicrobial Applications
One notable study focused on the synthesis of novel 5-oxopyrrolidine derivatives, demonstrating promising anticancer and antimicrobial activities. These compounds showed potent activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, highlighting their potential as scaffolds for developing new anticancer and antimicrobial agents targeting multidrug-resistant Gram-positive pathogens (Kairytė et al., 2022).
Antioxidant Activity
Another research avenue involved the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which were identified as potent antioxidants. These compounds exhibited higher antioxidant activity than well-known antioxidants such as ascorbic acid, suggesting their potential for further investigation as antioxidant agents (Tumosienė et al., 2019).
Spectroscopic and Quantum Mechanical Studies
The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated, providing insight into the molecular structure and electronic properties of these compounds. Such studies are foundational for understanding the chemical behavior and potential applications of these molecules in various scientific domains (Devi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorosulfonylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5S/c12-19(17,18)9-3-1-8(2-4-9)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJRJNYICGIAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



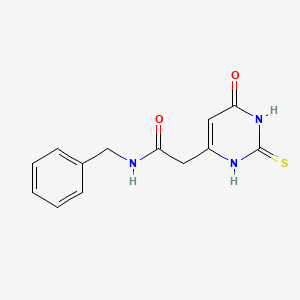
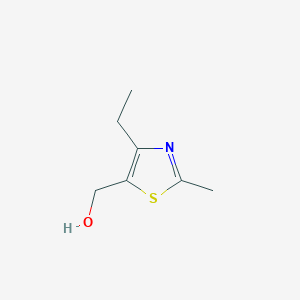

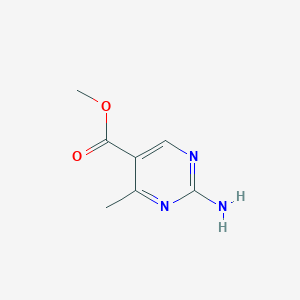
![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)


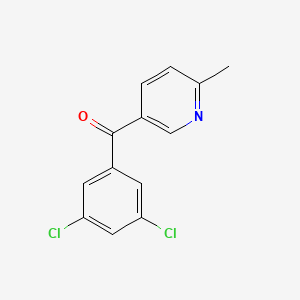

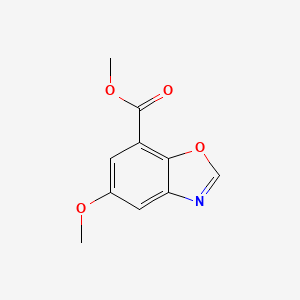


![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)
![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)